molecular formula C29H42Si B15170494 [9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-yl](trimethyl)silane CAS No. 875928-46-4

[9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-yl](trimethyl)silane

Cat. No.: B15170494
CAS No.: 875928-46-4
M. Wt: 418.7 g/mol
InChI Key: MZZWLVYBBHZBDM-UHFFFAOYSA-N
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Description

9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is an organosilicon compound that features a fluorenyl group substituted with two 2-methylbutyl groups and a prop-2-en-1-yl group, along with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane typically involves multiple steps, starting from commercially available fluorenone derivatives. The key steps include:

    Alkylation: Introduction of 2-methylbutyl groups to the fluorenone core.

    Allylation: Addition of the prop-2-en-1-yl group.

    Silylation: Incorporation of the trimethylsilyl group using reagents such as trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorenyl core or the substituents.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could introduce various functional groups to the fluorenyl core.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane is primarily based on its ability to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical modifications introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9-Bis(2-methylbutyl)-7-(prop-2-en-1-yl)-9H-fluoren-2-ylsilane apart is its combination of a fluorenyl core with multiple functional groups, providing a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

875928-46-4

Molecular Formula

C29H42Si

Molecular Weight

418.7 g/mol

IUPAC Name

[9,9-bis(2-methylbutyl)-7-prop-2-enylfluoren-2-yl]-trimethylsilane

InChI

InChI=1S/C29H42Si/c1-9-12-23-13-15-25-26-16-14-24(30(6,7)8)18-28(26)29(27(25)17-23,19-21(4)10-2)20-22(5)11-3/h9,13-18,21-22H,1,10-12,19-20H2,2-8H3

InChI Key

MZZWLVYBBHZBDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(C2=C(C=CC(=C2)CC=C)C3=C1C=C(C=C3)[Si](C)(C)C)CC(C)CC

Origin of Product

United States

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